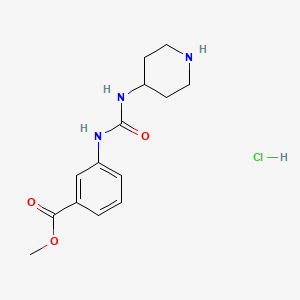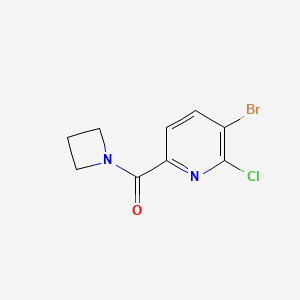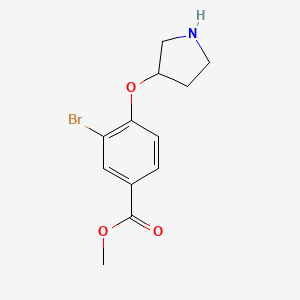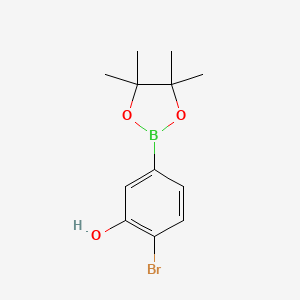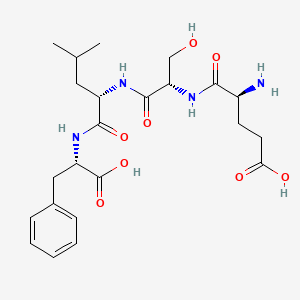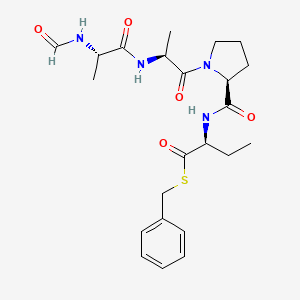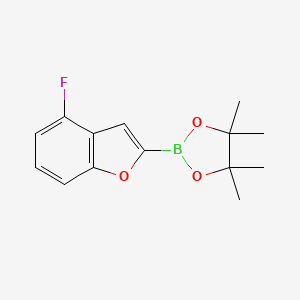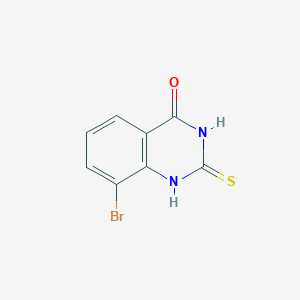
8-Bromo-2-mercaptoquinazolin-4(3H)-one
Descripción general
Descripción
“8-Bromo-2-mercaptoquinazolin-4(3H)-one” is a biochemical compound with the CAS Number: 1594520-35-0 . It has a molecular weight of 257.11 and a molecular formula of C8H5BrN2OS .
Molecular Structure Analysis
The molecular structure of “8-Bromo-2-mercaptoquinazolin-4(3H)-one” can be represented by the SMILES notation: C1=CC2=C (C (=C1)Br)NC (=S)NC2=O .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Quinazolinone derivatives have been synthesized and investigated for a range of biological activities. For example, the synthesis of mercaptotriazoles with the quinoline moiety has been explored for antiparasitic activity, showing potent activity against Schistosoma mansoni worms, suggesting potential applications in treating parasitic infections (Soliman & Hammouda, 1979). Similarly, novel synthesis methods have been developed for compounds like halofuginone hydrobromide, which is effective against various species of Eimeria in poultry, demonstrating the versatility of quinazolinone derivatives in antiparasitic drug development (Zhang et al., 2017).
Anticancer Research
Quinazolinone derivatives have also shown promise in cancer research. For instance, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a related compound, has been evaluated in vivo for its uptake in tumors using positron emission tomography, indicating its potential as a tumor-imaging agent (Fredriksson et al., 1999). Additionally, novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones have been investigated for H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm, which could have implications for developing new treatments for allergic reactions (Alagarsamy et al., 2005).
Antiviral and Antimicrobial Applications
The optimization of 2-aminoquinazolin-4(3H)-one derivatives has been explored for potent antiviral effects against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), showcasing the potential of quinazolinone derivatives in antiviral therapy development (Shin et al., 2022). Moreover, the antibacterial activities of quinazolinone derivatives against various microbial pathogens highlight their broad-spectrum antimicrobial potential, which is crucial for developing new antibiotics in an era of increasing antibiotic resistance.
Safety And Hazards
Propiedades
IUPAC Name |
8-bromo-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJDHVXBKWJTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-mercaptoquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



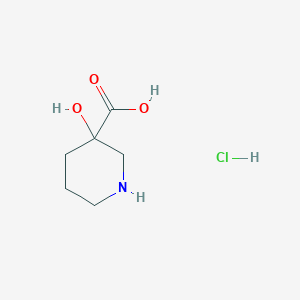
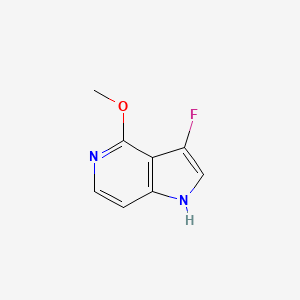
![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)
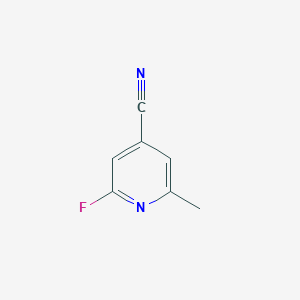
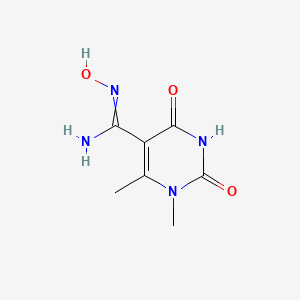

![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)
